Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-
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Overview
Description
Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the piperazine and pyrazinyl groups. Key steps include:
Formation of the Acridine Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Group: This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Introduction of the Pyrazinyl Group: This can be achieved through nucleophilic substitution reactions, where the pyrazinyl group is introduced under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Scientific Research Applications
Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Key pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)
- Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-methoxyphenyl)
Uniqueness
Compared to similar compounds, Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl- stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
824409-69-0 |
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Molecular Formula |
C22H19N5O3 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(1,3-dihydroxyacridin-9-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H19N5O3/c28-14-11-17-21(18(29)12-14)20(15-3-1-2-4-16(15)25-17)22(30)27-9-7-26(8-10-27)19-13-23-5-6-24-19/h1-6,11-13,28-29H,7-10H2 |
InChI Key |
RLPCWKZXSPOWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C4C(=CC(=CC4=NC5=CC=CC=C53)O)O |
Origin of Product |
United States |
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